molecular formula C8H8ClFO B6325457 5-Chloro-2-fluoro-1-methoxy-3-methylbenzene CAS No. 1807167-10-7

5-Chloro-2-fluoro-1-methoxy-3-methylbenzene

Cat. No.: B6325457
CAS No.: 1807167-10-7
M. Wt: 174.60 g/mol
InChI Key: ACDYAJUIQOONML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-fluoro-1-methoxy-3-methylbenzene is an aromatic compound with the molecular formula C8H8ClFO It is a derivative of benzene, where the hydrogen atoms are substituted by chlorine, fluorine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-fluoro-1-methoxy-3-methylbenzene can be achieved through several methods. One common approach involves the electrophilic aromatic substitution reactions. For instance, a Friedel-Crafts acylation followed by a Clemmensen reduction can be used to introduce the necessary substituents onto the benzene ring . Another method involves the use of anhydrous hydrogen fluoride and 3-chloro-4-methyl aniline under controlled temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-1-methoxy-3-methylbenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in nitration, sulfonation, and halogenation reactions.

    Oxidation and Reduction: It can be oxidized to form corresponding quinones or reduced to form different derivatives.

    Nucleophilic Substitution: The chlorine and fluorine atoms can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Nitration: Nitric acid and sulfuric acid are commonly used.

    Reduction: Clemmensen reduction involves the use of zinc amalgam and hydrochloric acid.

    Substitution: Sodium methoxide or other nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

5-Chloro-2-fluoro-1-methoxy-3-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-1-methoxy-3-methylbenzene involves its interaction with various molecular targets. The specific pathways depend on the context in which it is used. For example, in pharmaceuticals, it may interact with enzymes or receptors to exert its effects. The exact molecular targets and pathways are determined through detailed biochemical studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-fluoro-1-methoxy-3-methylbenzene is unique due to the specific combination of substituents on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized organic compounds and materials.

Properties

IUPAC Name

5-chloro-2-fluoro-1-methoxy-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5-3-6(9)4-7(11-2)8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDYAJUIQOONML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.